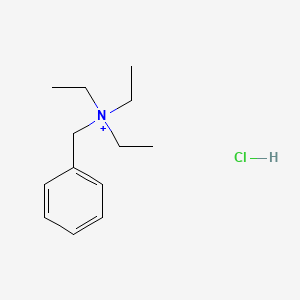
Benzyl(triethyl) ammonium hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyltriethylammonium chloride is a quaternary ammonium salt with the chemical formula C₁₃H₂₂ClN. It is a white crystalline or powdery substance that is highly soluble in water, ethanol, methanol, isopropanol, dimethylformamide, acetone, and dichloromethane . This compound is commonly used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
準備方法
Synthetic Routes and Reaction Conditions: Benzyltriethylammonium chloride can be synthesized through the quaternization of triethylamine with benzyl chloride. The reaction typically involves dissolving triethylamine in a solvent such as polydimethylsiloxane, ethanol, dimethylformamide, or dichloroethane. Benzyl chloride is then added dropwise, and the mixture is heated to around 80°C for several hours . The resulting product is filtered, washed with a solvent like methyl ethyl ketone, and dried to obtain high-purity benzyltriethylammonium chloride .
Industrial Production Methods: In industrial settings, the synthesis of benzyltriethylammonium chloride often involves the use of acetone as a solvent. Triethylamine and benzyl chloride are refluxed in acetone at 63-64°C for about 8 hours. The mixture is then cooled, filtered, and the solid product is washed and dried . This method is efficient, environmentally friendly, and suitable for large-scale production .
化学反応の分析
Types of Reactions: Benzyltriethylammonium chloride is involved in various types of reactions, including:
Nucleophilic Substitution: It acts as a catalyst in nucleophilic substitution reactions, facilitating the transfer of nucleophiles between phases.
Alkylation: It is used in C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions.
Knoevenagel Condensation: It catalyzes the condensation of carbonyl compounds with active methylene compounds to form olefinic products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as cyanides or thiolates.
Alkylation: Reagents include alkyl halides and substrates like amines, alcohols, or thiols.
Knoevenagel Condensation: Reagents include carbonyl compounds and active methylene compounds.
Major Products:
Nucleophilic Substitution: Products include substituted alkanes or arenes.
Alkylation: Products include alkylated amines, alcohols, or thiols.
Knoevenagel Condensation: Products include olefinic compounds.
科学的研究の応用
Benzyltriethylammonium chloride has a wide range of applications in scientific research:
作用機序
Benzyltriethylammonium chloride functions as a phase-transfer catalyst by facilitating the transfer of ions or molecules between aqueous and organic phases. The quaternary ammonium ion forms an ion pair with the reactant ion in the aqueous phase, allowing it to dissolve in the organic phase where the reaction occurs . This mechanism enhances the reaction rate and yield by increasing the availability of reactants in the organic phase .
類似化合物との比較
- Benzyltrimethylammonium chloride
- Benzyltributylammonium chloride
- Tetrabutylammonium chloride
- Tetrabutylammonium acetate
- Tetrabutylammonium bromide
Comparison: Benzyltriethylammonium chloride is unique due to its specific structure, which provides optimal solubility and reactivity in phase-transfer catalysis. Compared to benzyltrimethylammonium chloride and benzyltributylammonium chloride, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a wider range of reactions . Tetrabutylammonium salts, while also effective phase-transfer catalysts, have different solubility profiles and may not be as versatile in certain reactions .
特性
分子式 |
C13H23ClN+ |
|---|---|
分子量 |
228.78 g/mol |
IUPAC名 |
benzyl(triethyl)azanium;hydrochloride |
InChI |
InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1; |
InChIキー |
HTZCNXWZYVXIMZ-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)
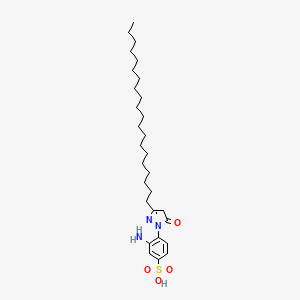
![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)
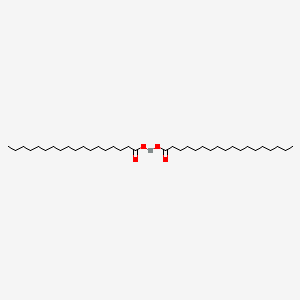
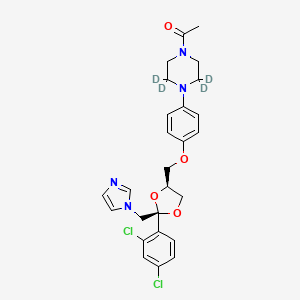
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041756.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041763.png)
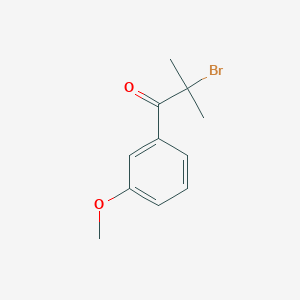

![6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041779.png)
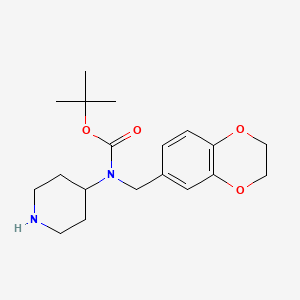
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041792.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12041808.png)

